Bgp-15

Description

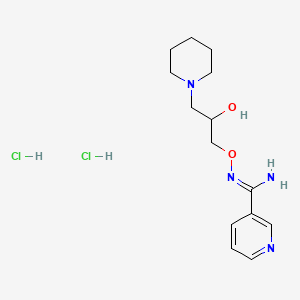

A PARP (poy(ADP)-ribose polymerase) inhibitor; structure in first source; do not confuse with this compound calcipotriene cpd

Properties

IUPAC Name |

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGVCWFTPTHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-37-8 | |

| Record name | BGP-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BGP-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN2GTG4YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BGP-15: A Technical Guide for Researchers

A Comprehensive Overview of the Chemical Structure, Properties, and Biological Activity of the Pleiotropic Drug Candidate BGP-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a nicotinic amidoxime derivative, is a promising small molecule with a diverse range of cytoprotective effects.[1][2] Initially investigated as an insulin sensitizer, its therapeutic potential has expanded to include protective roles in conditions such as Duchenne muscular dystrophy, heart failure, and chemotherapy-induced toxicity.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a solid material.[1] Its chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide)[1] |

| CAS Number | 66611-37-8[3] |

| Molecular Formula | C₁₄H₂₂N₄O₂·2HCl[1][3] |

| Molecular Weight | 351.27 g/mol [1][3] |

| SMILES | OC(CN1CCCCC1)CONC(C2=CN=CC=C2)=N.Cl.Cl[3] |

| InChI Key | ISGGVCWFTPTHIX-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[1] |

| Solubility in Water | 28 mg/mL at 25 °C[1] |

| Solubility in DMSO | 7.03 mg/mL (with gentle warming)[3] |

| Purity | ≥98% (HPLC)[3] |

| Storage | Store at -20°C[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-targeted mechanism, primarily centered on the modulation of cellular stress responses. Key aspects of its mechanism of action include:

-

PARP Inhibition: this compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), with an IC50 of 120 µM.[3] By inhibiting PARP, this compound helps to preserve cellular energy levels and reduce cell death in response to DNA damage.[4]

-

HSP72 Co-induction: The compound is a co-inducer of Heat Shock Protein 72 (HSP72), enhancing its expression and activity.[4] This chaperone protein plays a crucial role in protecting cells from stress-induced damage and improving insulin sensitivity.[3]

-

JNK and p38 MAPK Inhibition: this compound has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), key mediators of inflammatory and apoptotic signaling.[4]

-

Mitochondrial Protection: this compound reduces the production of reactive oxygen species (ROS) in mitochondria and helps to maintain mitochondrial membrane potential, thereby protecting against oxidative stress-induced cell damage.[4][5]

-

Insulin Sensitization: By inhibiting JNK's negative effect on the insulin receptor and activating the Akt signaling pathway, this compound improves insulin sensitivity.[4]

Signaling Pathways

The multifaceted effects of this compound are orchestrated through its influence on several critical signaling pathways.

Caption: this compound enhances insulin sensitivity by inhibiting JNK and activating the AKT pathway.

Caption: this compound promotes the heat shock response by modulating HSF-1 activity.

References

- 1. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

BGP-15: A Multifaceted Modulator of Cellular Stress Through PARP Inhibition and Mitochondrial Protection

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular stress, arising from a multitude of internal and external insults such as oxidative stress, DNA damage, and inflammation, is a critical factor in the pathogenesis of numerous diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and cancer. A key player in the cellular response to DNA damage is Poly(ADP-ribose) polymerase (PARP), an enzyme that, when overactivated, can deplete cellular energy reserves and lead to cell death. BGP-15, a hydroxylamine derivative initially developed as an insulin sensitizer, has emerged as a promising therapeutic agent with a multifaceted mechanism of action that converges on the mitigation of cellular stress.[1][2] This technical guide provides an in-depth exploration of this compound's role as a PARP inhibitor, its profound effects on mitochondrial function, and its modulation of key stress-activated signaling pathways.

Core Mechanism: this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair.[3] Upon detection of DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery. However, excessive DNA damage leads to PARP-1 hyperactivation, which consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD+), leading to a rapid depletion of cellular ATP stores and ultimately, cell death.[4]

This compound has been identified as a PARP-1 inhibitor.[1][2][5] Its inhibitory action helps to prevent the severe depletion of cellular energy that occurs during significant cellular stress.[6] Studies have shown that this compound can act both directly and indirectly to inhibit PARP activity. A kinetic analysis demonstrated a mixed-type (noncompetitive) direct inhibition of isolated PARP with a Ki of 57 ± 6 µM.[7] More significantly, this compound exerts a powerful indirect inhibitory effect by stabilizing mitochondrial function.[7] By preventing mitochondrial damage and reducing the production of reactive oxygen species (ROS), a primary trigger for DNA damage, this compound lessens the initial stimulus for PARP activation.[7][8][9] This dual mechanism of PARP inhibition is central to the cytoprotective effects of this compound.

Modulation of Cellular Stress Signaling Pathways

Beyond PARP inhibition, this compound orchestrates a broader cellular defense by modulating key stress-activated protein kinase signaling pathways.

Inhibition of Pro-Apoptotic JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical mediators of the cellular response to stress.[10] When activated by stressors like oxidative damage and inflammatory cytokines, these pathways can promote inflammation and trigger apoptosis.[10][11] this compound has been shown to effectively suppress the activation of both JNK and p38 MAPK in various models of cellular stress, including imatinib-induced cardiotoxicity.[12] This inhibition is a key component of its pro-survival effect, preventing the downstream cascade that leads to cell death.

Activation of the Pro-Survival Akt/GSK-3β Pathway

In contrast to its inhibitory effects on JNK and p38, this compound promotes the activation of the pro-survival protein kinase B (Akt) signaling pathway.[4][12] Activated Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK-3β).[2][12] This is significant because active GSK-3β can have pro-apoptotic functions. Therefore, by activating Akt and subsequently inhibiting GSK-3β, this compound enhances cell survival.[2][12]

Co-induction of Heat Shock Protein 72 (Hsp72)

This compound is also known as a co-inducer of Hsp72, a molecular chaperone that plays a vital role in protecting cells from stress by assisting in protein folding and preventing protein aggregation.[1][5][13] The induction of Hsp72 is linked to improved insulin sensitivity and cellular stress resilience.[13][14][15] This action contributes to the overall cytoprotective profile of this compound, helping cells to better withstand stressful conditions.

The interplay of these mechanisms is visualized in the signaling pathway diagram below.

Caption: this compound signaling pathways in cellular stress.

Quantitative Data Presentation

The effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Effects of this compound on Biochemical Markers of Cellular and Oxidative Stress

| Parameter | Model System | Stressor | This compound Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|---|

| Protein Oxidation | Langendorff rat heart | Imatinib mesylate (20 mg/kg) | 200 μM | Prevented imatinib-induced increase | [12] |

| Lipid Peroxidation | Langendorff rat heart | Imatinib mesylate (20 mg/kg) | 200 μM | Prevented imatinib-induced increase | [12] |

| High-Energy Phosphates (ATP, PCr) | Langendorff rat heart | Imatinib mesylate (20 mg/kg) | 200 μM | Attenuated imatinib-induced depletion | [12] |

| ATP Level | Rat Kidney | Cisplatin | 100-200 mg/kg (oral) | Preserved ATP levels in vivo | [6] |

| Mitochondrial ROS Production | Isolated Mitochondria / WRL-68 cells | H₂O₂ | 0-50 µM | Attenuated ROS production | [8] |

| Cell Survival | WRL-68 cells | 50 μM H₂O₂ | 0-50 µM | Increased cell survival in a concentration-dependent manner | [8] |

| Serum Urea & Creatinine | Mice and Rats | Cisplatin | 100-200 mg/kg (oral) | Reduced cisplatin-induced increase by 60-90% |[6] |

Table 2: this compound's Influence on Stress-Activated Signaling Proteins

| Protein Target | Model System | Stressor/Condition | This compound Concentration | Effect on Phosphorylation/Activation | Reference |

|---|---|---|---|---|---|

| p-JNK | Langendorff rat heart | Imatinib mesylate | 200 μM | Prevented activation | [12] |

| p-p38 MAPK | Langendorff rat heart | Imatinib mesylate | 200 μM | Prevented activation | [12] |

| p-Akt | Langendorff rat heart | Imatinib mesylate | 200 μM | Induced phosphorylation (activation) | [12] |

| p-GSK-3β | Langendorff rat heart | Imatinib mesylate | 200 μM | Induced phosphorylation (inactivation) | [12] |

| Hsp72 | Differentiated L6 myotubes | Heat (42°C) | 50 μM | Increased expression (co-induction) |[15] |

Table 3: Effects of this compound on Mitochondrial Dynamics Proteins in Neonatal Rat Cardiomyocytes (NRCMs)

| Protein | Stressor | This compound Concentration | Observed Effect on Protein Level | Reference |

|---|---|---|---|---|

| OPA1 (Fusion) | 150 μM H₂O₂ | 50 μM | Significant increase compared to H₂O₂ alone | [16] |

| MFN1 (Fusion) | 150 μM H₂O₂ | 50 μM | Significant increase compared to H₂O₂ alone | [16] |

| MFN2 (Fusion) | 150 μM H₂O₂ | 50 μM | Significant increase compared to H₂O₂ alone | [16] |

| DRP1 (Fission) | 150 μM H₂O₂ | 50 μM | Returned elevated levels to control-like values | [16] |

| Fis1 (Fission) | 150 μM H₂O₂ | 50 μM | Blunted the H₂O₂-induced increase |[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays central to evaluating the efficacy of this compound.

Cellular PARP Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available kits for measuring PARP activity in cell extracts.[17]

-

Objective: To quantify the inhibitory effect of this compound on PARP activity within cells.

-

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., LoVo colon cancer cells) in appropriate culture plates and allow them to adhere. Treat cells with a DNA damaging agent (e.g., H₂O₂) to induce PARP activity, in the presence or absence of various concentrations of this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: Wash cells with ice-old PBS and lyse using a suitable lysis buffer containing protease inhibitors to prepare cell extracts.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

PARP Assay:

-

Use a 96-well strip plate pre-coated with histone proteins (the substrate for PARylation).

-

Add equal amounts of protein lysate to each well, along with a reaction cocktail containing biotinylated NAD+.

-

Incubate to allow the PARP enzyme in the lysate to attach biotinylated ADP-ribose units to the histones.

-

Wash the wells to remove unbound reagents.

-

Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

-

After another wash step, add a chemiluminescent HRP substrate.

-

-

Detection: Immediately measure the luminescent signal using a microplate reader. The signal intensity is proportional to PARP activity.

-

-

Data Analysis: Compare the luminescence from this compound-treated samples to the untreated (but stressed) control to determine the percentage of PARP inhibition.

Assessment of Mitochondrial ROS Production

This protocol uses a fluorescent probe to measure mitochondrial superoxide levels.

-

Objective: To determine if this compound reduces mitochondrial ROS production under conditions of oxidative stress.

-

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., WRL-68) on glass-bottom dishes suitable for microscopy. Pre-treat cells with this compound for a designated time (e.g., 30 minutes).

-

ROS Induction and Staining:

-

Introduce an oxidative stressor (e.g., H₂O₂).

-

Add a mitochondria-specific ROS indicator dye (e.g., MitoSOX™ Red) to the culture medium and incubate according to the manufacturer's instructions, protecting from light. This dye selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

-

Microscopy: Wash the cells with warm buffer to remove excess dye. Acquire fluorescent images using a fluorescence microscope with the appropriate filter sets.

-

-

Data Analysis: Quantify the mean fluorescence intensity per cell for each treatment group using image analysis software. A lower fluorescence intensity in this compound-treated cells indicates reduced mitochondrial ROS production.

Western Blotting for Signaling Protein Phosphorylation

This protocol details the detection of activated (phosphorylated) forms of kinases like JNK, p38, and Akt.

-

Objective: To quantify the effect of this compound on the activation state of key stress-related signaling proteins.

-

Procedure:

-

Sample Preparation: Treat cells or tissues as described in the experimental design. Lyse the samples in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

After further washing, apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the same protein (e.g., anti-total-JNK).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein to the total protein to determine the relative activation of the kinase.

The following workflow diagram illustrates a typical experiment to assess the cytoprotective effects of this compound.

Caption: Workflow for assessing this compound's cytoprotective effects.

Conclusion

This compound stands out as a potent modulator of cellular stress through a sophisticated and interconnected mechanism of action. Its ability to inhibit PARP-1, both directly and indirectly, prevents catastrophic energy depletion in the face of DNA damage. This is complemented by its profound protective effects on mitochondria, reducing the primary source of endogenous oxidative stress, and its ability to re-balance critical pro-survival and pro-apoptotic signaling pathways. The co-induction of Hsp72 further enhances the cell's capacity to withstand stress. The quantitative data and experimental evidence presented in this guide underscore the therapeutic potential of this compound for a wide range of pathologies underpinned by cellular stress. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and a valuable tool for dissecting the complex interplay of stress, metabolism, and cell fate.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prevents the death of neurons in a mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma [mdpi.com]

- 11. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

BGP-15 and its Modulatory Role in the JNK Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a drug candidate with a wide range of cytoprotective effects.[1][2] Initially developed as an insulin sensitizer, its therapeutic potential is now being explored in a variety of conditions, including those related to mitochondrial dysfunction and cellular stress.[3][4] A key aspect of this compound's mechanism of action is its ability to modulate intracellular signaling pathways, with a particularly significant impact on the c-Jun N-terminal kinase (JNK) signaling cascade. This technical guide provides an in-depth exploration of the effects of this compound on the JNK pathway, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions.

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is a critical regulator of cellular responses to stress, such as inflammation, oxidative stress, and DNA damage.[2] Dysregulation of the JNK pathway is implicated in a multitude of pathological conditions, including metabolic diseases, neurodegenerative disorders, and cardiovascular diseases. This compound has emerged as a promising modulator of this pathway, offering potential therapeutic benefits by attenuating stress-induced cellular damage.

Core Mechanisms of this compound Action on JNK Signaling

This compound exerts its influence on the JNK signaling pathway through a multi-pronged approach, primarily by mitigating upstream activators of JNK and exhibiting direct inhibitory effects. The core mechanisms include:

-

Inhibition of JNK Activation: this compound has been shown to block the activation of JNK, an inflammatory cytokine.[3] This inhibition prevents the downstream phosphorylation of its targets, thereby interfering with the pro-inflammatory and pro-apoptotic signals mediated by the JNK pathway.

-

Reduction of Mitochondrial Reactive Oxygen Species (ROS): A significant body of evidence suggests that this compound's effect on JNK signaling is closely linked to its ability to reduce the production of mitochondrial ROS.[1][5] By preserving mitochondrial integrity and function, this compound diminishes the oxidative stress that serves as a primary trigger for JNK activation.[1][4]

-

PARP-1 Inhibition: this compound is also a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[3][6] Overactivation of PARP-1 can deplete cellular energy stores and contribute to oxidative stress, which in turn can activate the JNK pathway. By inhibiting PARP-1, this compound helps to maintain cellular homeostasis and reduce the stimuli that lead to JNK activation.

-

Crosstalk with Other Signaling Pathways: The modulatory effects of this compound are not confined to the JNK pathway. It has been demonstrated to activate the pro-survival Akt signaling pathway while suppressing the p38 MAPK pathway, another stress-activated kinase.[2][6] This intricate crosstalk between different signaling cascades contributes to the overall cytoprotective effects of this compound.

Quantitative Data on this compound's Effect on JNK and Related Pathways

The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on the JNK signaling pathway and associated molecules.

| Model System | Condition | Treatment | Effect on JNK Phosphorylation | Reference |

| Mouse Liver | Acetaminophen (APAP) Overdose | APAP + this compound | Reduced the nearly 20-fold increase in phosphorylated JNK to a 6-fold increase compared to control. | [1] |

| Isolated Perfused Rat Heart | Imatinib Mesylate-Induced Cardiotoxicity | Imatinib + this compound (200 μM) | Prevented imatinib-induced JNK activation. | [6] |

| Spontaneously Hypertensive Rats (SHR) | Hypertension-Induced Heart Failure | This compound | Decreased the activity of the JNK signaling route. | [2][7] |

| Model System | Condition | Treatment | Effect on Other Signaling Molecules | Reference |

| Isolated Perfused Rat Heart | Imatinib Mesylate-Induced Cardiotoxicity | Imatinib + this compound (200 μM) | Prevented p38 MAP kinase activation and induced the phosphorylation of Akt and GSK-3beta. | [6] |

| Spontaneously Hypertensive Rats (SHR) | Hypertension-Induced Heart Failure | This compound | Increased the activity of MKP1 and decreased the activity of p38 signaling routes. Enhanced the prosurvival signaling pathways (Akt/Gsk3β). | [2][7] |

Experimental Protocols

A fundamental technique for assessing the effect of this compound on the JNK signaling pathway is Western blotting for phosphorylated JNK (p-JNK). Below is a generalized protocol based on standard laboratory practices.

Western Blotting for Phosphorylated JNK

Objective: To determine the levels of phosphorylated JNK in cell or tissue lysates following treatment with this compound.

Materials:

-

Cell or tissue samples (treated with vehicle control, stressor, and/or this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody

-

Rabbit anti-total JNK antibody

-

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse the samples in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Denature samples by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Signaling Pathway Diagrams

Caption: this compound's multifaceted inhibition of the JNK signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound's effect on JNK.

Conclusion

This compound demonstrates a significant modulatory effect on the JNK signaling pathway, primarily through its inhibitory actions on JNK activation and its ability to mitigate upstream cellular stress signals like mitochondrial ROS production and PARP-1 activation. The quantitative data, although still emerging, consistently supports the role of this compound in dampening stress-induced JNK signaling in various pathological models. The interplay of this compound with other crucial signaling pathways, such as Akt and p38 MAPK, underscores its potential as a multi-target therapeutic agent. Further research focusing on more detailed dose-response studies and elucidation of the precise molecular interactions will be invaluable for the continued development of this compound as a novel therapeutic for a range of stress-related diseases.

References

- 1. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BGP-15: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a promising therapeutic agent that has garnered significant attention for its potential in treating a range of conditions, most notably those related to metabolic disorders. Developed by Hungarian researchers at N-Gene Research Laboratories Inc., this compound was initially investigated for its insulin-sensitizing properties.[1] Subsequent research has unveiled a multifaceted pharmacological profile, revealing its cytoprotective effects across various disease models, including Duchenne muscular dystrophy, cardiovascular diseases, and chemotherapy-induced toxicities.[1][2] This technical guide provides an in-depth overview of the discovery, history, and mechanisms of action of this compound, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways.

Discovery and History

The journey of this compound began with investigations into heat shock proteins (HSPs), which are crucial for cellular stress responses. N-Gene Research Laboratories Inc. spearheaded the initial development, focusing on its potential to treat insulin resistance.[2] Early preclinical studies in animal models of insulin resistance demonstrated its efficacy, paving the way for clinical trials.[3][4] In 2006, positive Phase II results for this compound as an insulin sensitizer were presented, highlighting its potential in managing metabolic disorders.[5] Over the years, further research has expanded its therapeutic potential, with ongoing studies exploring its role in various other diseases.[6]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride | |

| Molecular Formula | C14H24Cl2N4O2 | |

| Molecular Weight | 351.27 g/mol | |

| Water Solubility | 28 mg/mL at 25 °C |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-targeted mechanism of action, primarily revolving around the modulation of key signaling pathways involved in cellular stress, inflammation, and metabolism.

PARP-1 Inhibition

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. By inhibiting PARP-1, this compound reduces cellular damage and apoptosis in response to oxidative stress.

Heat Shock Protein (HSP) Induction

As a co-inducer of Heat Shock Protein 72 (Hsp72), this compound enhances the cellular stress response, promoting protein folding and preventing the accumulation of damaged proteins.[3] This chaperone-inducing activity contributes to its cytoprotective effects.

Modulation of Signaling Pathways

This compound significantly influences several critical signaling pathways:

-

JNK Pathway: this compound inhibits the c-Jun N-terminal kinase (JNK) pathway, a key regulator of inflammation and apoptosis. By blocking JNK, this compound prevents the downstream inflammatory cascade and protects cells from stress-induced death.[3]

-

Akt/PI3K Pathway: this compound activates the Akt/PI3K signaling pathway, which is crucial for cell survival, growth, and glucose metabolism. Activation of this pathway contributes to its insulin-sensitizing effects.

Below is a diagram illustrating the core signaling pathways modulated by this compound.

Preclinical and Clinical Efficacy

Preclinical Studies in Animal Models

Numerous preclinical studies have demonstrated the efficacy of this compound in various animal models of insulin resistance.

| Animal Model | This compound Dose | Key Findings | Reference |

| Cholesterol-fed rabbits | 10 and 30 mg/kg | Increased insulin sensitivity by 50% and 70%, respectively. | [4] |

| Goto-Kakizaki (GK) rats | 20 mg/kg | Increased glucose infusion rate by 71% in hyperinsulinemic euglycemic clamp. | [3][4] |

| Olanzapine-treated healthy volunteers | 400 mg/day for 17 days | Significantly reduced olanzapine-induced insulin resistance. | [3] |

Clinical Trials in Humans

This compound has undergone Phase II clinical trials to evaluate its safety and efficacy in patients with insulin resistance and type 2 diabetes.

| Clinical Trial | Patient Population | This compound Dose | Key Findings | Reference |

| Phase II (28-day study) | 47 nondiabetic patients with impaired glucose tolerance | 200 and 400 mg/day | Significantly increased whole body insulin sensitivity, total body glucose utilization, muscle tissue glucose utilization, and fat-free body mass glucose utilization (p<0.05 for all). | [7][8] |

| Phase IIb (NCT01069965) | Patients with Type 2 Diabetes | Not explicitly stated | The trial was stopped early due to a lack of significant findings. | [8] |

Key Experimental Protocols

Hyperinsulinemic Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

-

Animal Preparation: Surgical catheterization of the carotid artery (for blood sampling) and jugular vein (for infusions) is performed in rodents at least 5 days prior to the experiment.

-

Fasting: Animals are fasted overnight.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.

-

Clamp Period: A continuous infusion of insulin is initiated to achieve hyperinsulinemia. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia.

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated and serves as a measure of insulin sensitivity.

Below is a workflow diagram for the hyperinsulinemic euglycemic clamp procedure.

Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify specific proteins involved in signaling pathways modulated by this compound (e.g., JNK, Akt, PARP-1).

Methodology:

-

Sample Preparation: Cells or tissues are treated with this compound and then lysed to extract proteins. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.

Conclusion

This compound is a promising drug candidate with a well-defined, multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cellular stress, inflammation, and metabolism underscores its therapeutic potential for a wide range of diseases, particularly insulin resistance and type 2 diabetes. While early clinical trials have shown mixed results, the robust preclinical data and a deeper understanding of its molecular targets warrant further investigation and development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the ongoing exploration of this compound's therapeutic applications.

References

- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nature Publishes Work Utilizing N-Gene Research Laboratories, Inc.'s Core Technology to Advance the Treatment of Duchenne Muscular Dystrophy - BioSpace [biospace.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvement of insulin sensitivity by a novel drug candidate, this compound, in different animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Gene Research Laboratories, Inc. Reports Positive Phase II Results With this compound Insulin Sensitizer - BioSpace [biospace.com]

- 6. BGP 15 - AdisInsight [adisinsight.springer.com]

- 7. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacology of BGP-15: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a multifaceted pharmacological agent that has demonstrated significant therapeutic potential across a range of preclinical and clinical models.[1][2] Initially developed as an insulin sensitizer, its pleiotropic effects are now understood to encompass cytoprotection, metabolic regulation, and the mitigation of oxidative stress.[3][4] This technical guide provides an in-depth summary of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This compound has been evaluated in Phase II clinical trials for insulin resistance and has shown to be safe and well-tolerated.[1][5]

Pharmacodynamics: Mechanism of Action

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Unlike conventional insulin sensitizers, it does not directly interact with PPAR receptors.[6] Its primary mechanisms include the inhibition of Poly(ADP-ribose) polymerase (PARP) and c-Jun N-terminal kinase (JNK), co-induction of Heat Shock Proteins (HSPs), and the reduction of mitochondrial reactive oxygen species (ROS).

Core Mechanisms of Action:

-

PARP Inhibition: this compound is a direct inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1] This inhibition helps to preserve cellular energy levels (NAD+ and ATP) under conditions of stress, such as ischemia-reperfusion, thereby reducing cell death.[7][8]

-

JNK Inhibition: The compound blocks the inflammatory cytokine JNK, preventing its inhibitory phosphorylation of the insulin receptor.[1][5] This action is a key contributor to its insulin-sensitizing effects.[1][5]

-

HSP Co-induction: this compound acts as a co-inducer of heat shock proteins, notably Hsp72.[1] This enhances cellular chaperone capacity, improving protein folding and protecting against cellular stress.

-

Mitochondrial Protection & ROS Reduction: this compound accumulates in mitochondria and reduces the production of reactive oxygen species (ROS), particularly at the complex I-III system.[3] It protects against mitochondrial depolarization and preserves mitochondrial morphology and function, which is crucial in mitigating oxidative stress-related diseases.[3]

-

Akt/GSK-3β Pathway Modulation: this compound promotes the phosphorylation and activation of Akt, a central node in the insulin signaling pathway that facilitates glucose uptake and cell survival.[1][7] Activated Akt subsequently deactivates GSK-3β.[1]

These interconnected mechanisms culminate in a potent cytoprotective and insulin-sensitizing profile, with demonstrated efficacy in models of diabetes, cardiovascular disease, and chemotherapy-induced toxicity.[1][2]

Signaling Pathways

The pharmacodynamic effects of this compound are rooted in its ability to modulate critical cellular signaling cascades. The following diagrams illustrate the primary pathways influenced by this compound.

References

- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aph-hsps.hu [aph-hsps.hu]

- 3. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Bgp-15: A Comprehensive Technical Guide to its Synonyms, Nomenclature, and Core Mechanisms

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of Bgp-15, including its various synonyms and alternative nomenclature used in scientific literature. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from pivotal studies. Furthermore, it provides detailed experimental protocols and visual representations of its associated signaling pathways to facilitate a deeper understanding of this promising therapeutic agent.

Synonyms and Alternative Nomenclature

This compound is known by a variety of names throughout research and development, which can often lead to confusion. A clear understanding of its nomenclature is crucial for accurate literature searches and scientific communication.

| Identifier Type | Value | Source |

| Common Name | This compound | N/A |

| Chemical Name | N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride | |

| IUPAC Name | N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride | [1] |

| CAS Registry Number | 66611-37-8 | [1] |

| Other Synonyms | BGP 15, NP-51 Hydrochloride, (Z) (N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime | [2] |

| Developmental Names | Not explicitly stated in the provided results. | N/A |

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for formulation development.

| Property | Value | Source |

| Molecular Formula | C14H24Cl2N4O2 | [1] |

| Molecular Weight | 351.27 g/mol | N/A |

| Appearance | White to orange or green powder | |

| Melting Point | 199 - 204 °C | |

| Solubility | Soluble in water | |

| Purity | ≥ 98% (HPLC) |

Core Mechanisms of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered around the inhibition of Poly(ADP-ribose) polymerase (PARP) and the co-induction of Heat Shock Protein 70 (Hsp70). These actions contribute to its cytoprotective and insulin-sensitizing properties.[3][4]

PARP Inhibition

This compound is a known inhibitor of PARP, an enzyme crucial for DNA repair and programmed cell death.[3] By inhibiting PARP, this compound can prevent excessive cellular damage and death in response to stressors like ischemia-reperfusion injury.[3]

Hsp70 Co-induction

This compound also functions as a co-inducer of Hsp70, a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage.[5] This induction of Hsp70 is believed to contribute significantly to the insulin-sensitizing effects of this compound.[5]

Signaling Pathways

The therapeutic effects of this compound are mediated through its influence on several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these complex interactions.

Caption: Overview of this compound's dual mechanism on cellular stress and insulin signaling pathways.

Quantitative Data from Key Studies

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 5.1: In Vitro PARP Inhibition

| Parameter | Value | Source |

| IC50 | 120 µM | [6] |

| Ki | 57 µM | [6] |

Table 5.2: Effects on Insulin Sensitivity in Animal Models

| Animal Model | Treatment Dose | Effect on Insulin Sensitivity | Source | | :--- | :--- | :--- | | Cholesterol-fed rabbits | 10 mg/kg | 50% increase |[6] | | Cholesterol-fed rabbits | 30 mg/kg | 70% increase |[6] | | Genetically insulin-resistant GK rats | 20 mg/kg (5 days) | 71% increase in glucose infusion rate |[5] |

Table 5.3: Clinical Trial Data in Insulin-Resistant Patients

| Patient Population | Treatment | Outcome | Source | | :--- | :--- | :--- | | Nondiabetic, insulin-resistant | 200 mg or 400 mg this compound for 28 days | Significant improvement in whole-body glucose disposal |[7] | | Type 2 Diabetes Mellitus | 100 mg to 400 mg/day for 13 weeks (add-on to metformin +/- sulfonylurea) | Study terminated due to lack of efficacy. |[7][8] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.

Hyperinsulinemic Euglycemic Clamp Technique

This technique is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose necessary to maintain normal blood glucose levels in the presence of high insulin levels.

Procedure:

-

An intravenous catheter is inserted for insulin and glucose infusion, and another is placed for blood sampling.

-

A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

-

Blood glucose levels are monitored every 5-10 minutes.

-

A variable infusion of glucose is adjusted to clamp the blood glucose at a normal, steady level.

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Source: [7]

Langendorff Heart Perfusion System

This ex vivo technique is used to study the effects of compounds on the heart in a controlled environment.

Objective: To assess the effects of this compound on cardiac function and cellular injury during ischemia-reperfusion.

Procedure:

-

The heart is excised from an anesthetized animal and mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with a buffered, oxygenated solution at a constant pressure and temperature.

-

The heart continues to beat spontaneously.

-

This compound or a vehicle control is added to the perfusate.

-

Ischemia is induced by stopping the perfusion for a defined period.

-

Reperfusion is initiated by restarting the flow.

-

Cardiac function (e.g., heart rate, contractile force) and markers of cellular injury (e.g., lactate dehydrogenase release) are measured throughout the experiment.

Source: [3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an animal model of insulin resistance.

Caption: A generalized workflow for assessing the in vivo insulin-sensitizing effects of this compound.

This technical guide provides a comprehensive and centralized resource on this compound for the scientific community. By consolidating its nomenclature, mechanisms, and key experimental findings, this document aims to support ongoing research and development efforts for this promising therapeutic candidate.

References

- 1. This compound | C14H24Cl2N4O2 | CID 9884807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Cellular Targets of BGP-15 in Metabolic Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract: BGP-15 is a hydroxylamine derivative and insulin-sensitizing drug candidate with a multifaceted mechanism of action, making it a promising therapeutic agent for metabolic diseases such as type 2 diabetes and insulin resistance.[1][2][3][4] Originally identified for its role as a chaperone co-inducer, its pleiotropic effects extend to key cellular pathways involved in stress response, inflammation, and mitochondrial function.[1][3][4][5] This technical guide provides an in-depth overview of the primary cellular targets of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks through which it exerts its beneficial effects in the context of metabolic diseases.

Primary Cellular Targets and Mechanisms of Action

This compound's therapeutic potential in metabolic diseases stems from its ability to modulate several key cellular nodes. While a single definitive molecular target has not been exclusively identified, its action is characterized by the engagement of multiple pathways that collectively combat the cellular hallmarks of metabolic stress, such as insulin resistance and oxidative damage.[6][7] The principal mechanisms include Poly(ADP-ribose) polymerase (PARP) inhibition, induction of the heat shock response, modulation of stress-activated kinases, and preservation of mitochondrial integrity.[1][2][4]

This compound is a direct inhibitor of PARP-1, an enzyme that plays a critical role in DNA repair and cell death pathways.[2][5][6] In metabolic diseases, overactivation of PARP-1 by oxidative stress can deplete cellular NAD+ and ATP stores, leading to energy crisis and cell death.[8] this compound's inhibition of PARP-1 helps preserve cellular energy levels, reduce inflammation, and protect against cell death.[1][5][8] This action is crucial for protecting tissues like the kidney and heart from damage associated with metabolic dysfunction.[8][9]

A cornerstone of this compound's activity is its function as a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[1][2][10] It does not directly activate the heat shock response but lowers the threshold for its activation. This compound achieves this by:

-

Inhibiting Histone Deacetylases (HDACs): This leads to increased chromatin accessibility at the genomic loci of stress-inducible genes like HSPA1A, which codes for Hsp70.[11]

-

Modulating HSF-1 Activity: this compound inhibits the early-phase acetylation of HSF-1, the master transcriptional regulator of the heat shock response.[1][12] This prolongs the binding of HSF-1 to heat shock elements in gene promoters, amplifying the expression of HSPs.[12] Enhanced HSP levels improve protein folding capacity, reduce endoplasmic reticulum stress, and improve insulin signaling, all of which are compromised in metabolic diseases.[11][12]

Chronic activation of the inflammatory cytokine JNK is a key driver of insulin resistance. JNK can phosphorylate the insulin receptor substrate (IRS-1) at inhibitory sites, thereby blocking downstream insulin signaling. This compound has been shown to inhibit JNK activation.[1][6][10] By preventing JNK from inhibiting insulin receptor phosphorylation, this compound helps restore insulin sensitivity.[1][2]

Mitochondrial dysfunction is a central feature of metabolic diseases, leading to increased production of reactive oxygen species (ROS) and impaired energy metabolism.[9][13] this compound accumulates in mitochondria and exerts several protective effects:[14]

-

Reduces Mitochondrial ROS Production: It specifically attenuates ROS production at the electron transport chain, primarily at complex I and III.[2][14]

-

Stabilizes Mitochondrial Membranes: this compound protects against mitochondrial depolarization induced by oxidative stress or inflammatory stimuli like lipopolysaccharide (LPS).[14][15]

-

Promotes Mitochondrial Biogenesis and Dynamics: It has been shown to increase the activity of mitochondrial biogenesis markers and may enhance mitochondrial fusion processes, helping to maintain a healthy mitochondrial network.[6][9][13]

The convergence of these actions is visualized in the signaling pathway diagram below.

Caption: Signaling pathways modulated by this compound in metabolic diseases.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical and clinical models. The tables below summarize key findings.

Table 1: Key Cellular and Molecular Effects of this compound

| Parameter | Effect | Model System | Reference |

|---|---|---|---|

| PARP-1 Inhibition | Mixed-type (noncompetitive) inhibition | Isolated enzyme | [5] |

| Ki for PARP-1 | 57 ± 6 µM | Isolated enzyme | [5] |

| HSP Expression | Increases Hsp72 and Hsp90α | Cell cultures | [10][16] |

| Mitochondrial ROS | Reduces production at Complex I & III | Isolated mitochondria, Cell cultures | [14][15] |

| JNK Activity | Inhibits/Suppresses activation | In vitro and in vivo models | [1][6][10] |

| HDAC Activity | Inhibits histone deacetylases | Mouse Embryonic Fibroblasts (MEFs) |[11] |

Table 2: Effects of this compound on Insulin Sensitivity in Animal Models

| Animal Model | Treatment Dose | Duration | Improvement in Insulin Sensitivity | Reference |

|---|---|---|---|---|

| Cholesterol-fed rabbits | 10 mg/kg | - | 50% increase | [17] |

| Cholesterol-fed rabbits | 30 mg/kg | - | 70% increase | [17] |

| Goto-Kakizaki (GK) rats | 20 mg/kg | 5 days | 71% increase vs. control | [17] |

| Zucker Diabetic Fatty (ZDF) rats | - | 1 year | Improved diastolic function, increased mitochondrial enzyme activity | [9] |

| Wistar rats (clozapine-induced) | - | - | Abolished weight gain and insulin resistance |[12] |

Experimental Protocols

This section provides representative methodologies for key experiments used to characterize the effects of this compound.

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in response to a constant insulin infusion, reflecting whole-body insulin sensitivity.

Materials:

-

Animal model (e.g., Goto-Kakizaki rats)

-

This compound or vehicle control

-

Human insulin solution (e.g., 100 IU/mL)

-

20% Dextrose (glucose) solution

-

Saline solution

-

Catheters for infusion and blood sampling

-

Infusion pumps

-

Blood glucose meter

Procedure:

-

Animal Preparation: Anesthetize rats and insert two catheters into the jugular vein (for infusions) and one into the carotid artery (for blood sampling). Allow animals to recover for 3-5 days.

-

Acclimatization: Acclimate the conscious, unrestrained rats in a metabolic cage for 2 hours before the clamp.

-

Basal Period: Collect a baseline blood sample to determine fasting blood glucose and insulin levels.

-

Clamp Initiation: Begin a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).

-

Glucose Monitoring & Infusion: At the start of the insulin infusion, begin monitoring blood glucose every 5-10 minutes.

-

Simultaneously, begin a variable-rate infusion of 20% dextrose. Adjust the infusion rate to clamp the blood glucose concentration at the basal level (euglycemia).

-

Steady State: Continue the clamp for approximately 120 minutes. Steady-state is achieved when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.

-

Data Analysis: The GIR during the final 30 minutes of the clamp is used as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. Compare the GIR between this compound-treated and vehicle-treated groups.

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

Objective: To quantify the effect of this compound on the production of reactive oxygen species in isolated mitochondria.

Materials:

-

Isolated mitochondria from rat liver or kidney

-

Mitochondrial respiration buffer (e.g., containing KCl, MOPS, MgCl2, EGTA, and phosphate)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

This compound solution

-

MitoSOX™ Red or similar mitochondria-specific superoxide indicator

-

Fluorometric plate reader or microscope

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat kidney) using differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

-

Assay Preparation: Resuspend isolated mitochondria in respiration buffer to a final concentration of ~0.5 mg/mL.

-

Incubation: Pre-incubate the mitochondrial suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

ROS Detection: Add the fluorescent probe (e.g., MitoSOX™ Red, 5 µM) to the mitochondrial suspension and incubate for an additional 10 minutes, protected from light.

-

Initiate Respiration: Add respiratory substrates (e.g., 5 mM glutamate and 5 mM malate) to energize the mitochondria and initiate ROS production.

-

Measurement: Immediately measure the fluorescence signal using a plate reader (e.g., Ex/Em ~510/580 nm for MitoSOX™ Red) over a time course of 30-60 minutes.

-

Data Analysis: Calculate the rate of increase in fluorescence as an indicator of ROS production. Normalize the rates to the vehicle control and compare the effect of different this compound concentrations.

Integrated Cytoprotective Mechanisms

The diverse cellular targets of this compound do not act in isolation. Instead, they form a network of integrated pathways that collectively enhance cellular resilience against metabolic stress. The inhibition of PARP-1 and the reduction of mitochondrial ROS both converge to preserve the cell's energy supply (ATP). Simultaneously, the JNK inhibition and the chaperone-inducing effects restore proteostasis and signaling fidelity in the insulin pathway. This multifaceted approach is a key strength of this compound as a therapeutic candidate.

Caption: Integrated cytoprotective effects of this compound.

Conclusion

This compound is a pleiotropic drug candidate that addresses multiple pathological features of metabolic diseases. Its primary cellular targets—including PARP-1, the HSF-1/HSP pathway, JNK, and mitochondria—form a synergistic network that enhances cellular stress resilience, restores insulin sensitivity, and protects against oxidative damage. The quantitative data from preclinical models strongly support its efficacy as an insulin sensitizer. Further research into the precise molecular interactions and downstream consequences will continue to refine our understanding of this promising therapeutic agent and may unlock its potential for treating a wide range of metabolic and mitochondrial-stress-related disorders.[1][3]

References

- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 15. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improvement of insulin sensitivity by a novel drug candidate, this compound, in different animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

BGP-15: A Deep Dive into its Cytoprotective Mechanisms in Preclinical Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a hydroxylamine derivative, has emerged as a promising cytoprotective agent in a multitude of preclinical studies. Its multifaceted mechanism of action, primarily revolving around the enhancement of cellular stress responses and preservation of mitochondrial integrity, positions it as a compelling candidate for therapeutic development across a spectrum of diseases characterized by cellular stress and damage. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cytoprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Core Mechanisms of this compound's Cytoprotective Action

Preclinical research has elucidated several key pathways through which this compound exerts its protective effects at the cellular level. These include:

-

Enhancement of the Heat Shock Response: this compound acts as a co-inducer of heat shock proteins (HSPs), particularly HSP72. It facilitates the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, leading to increased synthesis of chaperones that help refold denatured proteins and maintain protein homeostasis.

-

PARP Inhibition: this compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair and cell death. By inhibiting PARP, this compound can prevent the depletion of cellular energy stores (NAD+ and ATP) and reduce the inflammatory response associated with excessive PARP activation in response to DNA damage.[1]

-

Mitochondrial Protection: A significant aspect of this compound's cytoprotective profile lies in its ability to preserve mitochondrial function and integrity. It has been shown to mitigate mitochondrial reactive oxygen species (ROS) production, maintain the mitochondrial membrane potential, and modulate mitochondrial dynamics, thereby preventing the initiation of apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the cytoprotective effects of this compound in various in vitro and in vivo models.

In Vitro Studies

| Experimental Model | Stressor | This compound Concentration | Measured Parameter | Result | Reference |

| H9c2 Cardiomyoblasts | Doxorubicin (1 µM) | 50 µM | Cell Viability (MTT assay) | Significant improvement in cell viability compared to Doxorubicin alone. | [2] |

| H9c2 Cardiomyoblasts | Doxorubicin (1 µM & 3 µM) | 50 µM | LDH Release | Significantly decreased LDH release compared to Doxorubicin alone (1 µM DOX: 22.88 ± 0.78% vs. 17.04 ± 0.59%; 3 µM DOX: 25.91 ± 1.14% vs. 20.25 ± 1.01%).[2] | [2] |

| H9c2 Cardiomyoblasts | Doxorubicin (1 µM) | 50 µM | Mitochondrial ROS (MitoSOX) | Attenuated the increase in mitochondrial ROS induced by Doxorubicin. | |

| H9c2 Cardiomyoblasts | Doxorubicin (1 µM) | 50 µM | Mitochondrial Membrane Potential (JC-1) | Preserved mitochondrial membrane potential compared to Doxorubicin-treated cells.[3] | [3] |

| WRL-68 Cells | Hydrogen Peroxide (50 µM) | 50 µM | Mitochondrial Membrane Potential (JC-1) | Reduced H2O2-induced mitochondrial depolarization. | |

| - | - | - | PARP Inhibition | IC50: 120 µM, Ki: 57 µM | [1] |

In Vivo Studies

| Animal Model | Disease/Stressor Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice and Rats | Cisplatin-induced Nephrotoxicity | 100-200 mg/kg (oral) | Serum Urea and Creatinine | Significantly reduced (60-90%) the cisplatin-induced increase in serum urea and creatinine levels.[4] | [4] |

| Cholesterol-fed Rabbits | Insulin Resistance | 10 and 30 mg/kg | Insulin Sensitivity | Increased insulin sensitivity by 50% and 70%, respectively.[1] | [1] |

| Genetically Insulin-Resistant GK Rats | Insulin Resistance | 20 mg/kg | Insulin Sensitivity (Glucose Infusion Rate) | 71% increase in insulin sensitivity compared to the control group.[1] | [1] |

| Ageing Zucker Diabetic Fatty (ZDF) Rats | Diabetic Cardiomyopathy | - | Cardiac Function | Prevented the progression to advanced heart failure, with treated animals showing only diastolic dysfunction.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's cytoprotective effects.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: H9c2 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with this compound (e.g., 50 µM) for a specified duration (e.g., 1-24 hours) before the addition of the stressor (e.g., doxorubicin at various concentrations).

-

Incubation: The cells are incubated with the stressor for a defined period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Culture and Treatment: Cells (e.g., H9c2 or WRL-68) are cultured on glass coverslips or in microplates and treated with this compound and/or a stressor as described for the viability assay.

-

JC-1 Staining: The cells are incubated with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Washing: The cells are washed with a suitable buffer (e.g., PBS) to remove the excess dye.

-

Imaging and Analysis: The fluorescence is visualized using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[7][8][9][10][11] The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

Assessment of Mitochondrial ROS (MitoSOX Red Assay)

-

Cell Preparation and Treatment: Cells are prepared and treated with this compound and the desired stressor in a similar manner to the other assays.

-

MitoSOX Staining: Cells are incubated with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Cells are gently washed with a warm buffer (e.g., HBSS or PBS).

-

Fluorescence Detection: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with an excitation/emission of ~510/580 nm. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.

Western Blotting for Heat Shock Proteins

-

Protein Extraction: Following treatment, cells or tissues are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the heat shock protein of interest (e.g., anti-HSP70) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13][14]

PARP Activity Assay

-

Principle: PARP activity can be measured using kits that typically rely on the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate.

-

Procedure:

-

A reaction mix containing the cell lysate or purified PARP enzyme, biotinylated NAD+, and the test compound (this compound) is added to histone-coated wells.

-

The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

-

The wells are washed, and streptavidin-HRP is added to detect the incorporated biotin.

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.

-

-

IC50 Determination: The concentration of this compound that inhibits 50% of the PARP activity (IC50) can be determined by testing a range of inhibitor concentrations.[15]

Signaling Pathways and Experimental Workflows